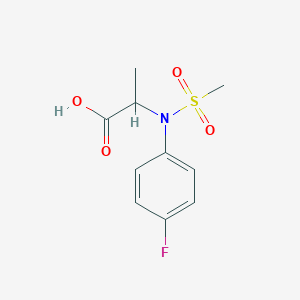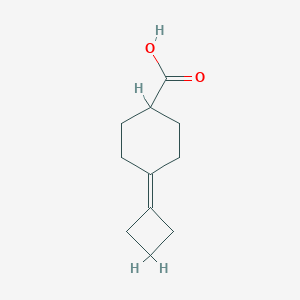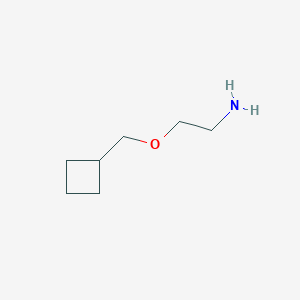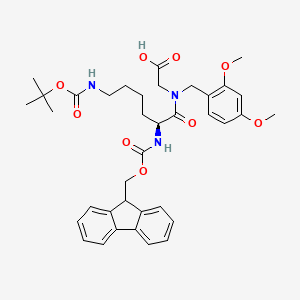
3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re interested in is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms, and a sulfamoyl group, which is often found in drugs and has bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The sulfamoyl group consists of a sulfur atom bonded to two oxygen atoms and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfamoyl group could make the compound soluble in polar solvents .科学的研究の応用
Anti-Fibrotic Activity
Pyrimidine derivatives, including our compound of interest, have been shown to possess significant anti-fibrotic activities . These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, suggesting their potential as novel anti-fibrotic drugs . This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.
Antimicrobial Properties
The pyrimidine moiety is known to contribute to antimicrobial properties . Compounds with a pyrimidine core can be designed to target various microbial infections, offering a pathway to develop new antibiotics that can be effective against resistant strains of bacteria .
Antiviral Applications
Pyrimidine derivatives have been utilized in the design of compounds with antiviral activities . These compounds can be structured to inhibit the replication of viruses, including RNA and DNA viruses, making them candidates for the treatment of diseases like influenza and other viral infections .
Antitumor Potential
The structural complexity of pyrimidine allows for the synthesis of derivatives with antitumor properties . These compounds can be tailored to interfere with the proliferation of cancer cells, providing a basis for the development of new chemotherapeutic agents .
Collagen Prolyl 4-Hydroxylases Inhibition
This compound has the potential to inhibit collagen prolyl 4-hydroxylases , enzymes involved in the synthesis of collagen. By inhibiting these enzymes, it’s possible to control the overproduction of collagen, which is a significant factor in fibrotic diseases .
Synthesis of Novel Heterocyclic Compounds
The pyrimidine core of the compound is instrumental in the synthesis of novel heterocyclic compounds with potential biological activities. These new compounds can be added to libraries of medicinal chemistry for further evaluation and development into therapeutic agents .
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine, which is synthesized from 4-nitrobenzenesulfonyl chloride and pyrimidine-2-carbohydrazide. The second intermediate is 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, which is synthesized from 2-fluorobenzaldehyde and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "pyrimidine-2-carbohydrazide", "2-fluorobenzaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine:", "- Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equiv) and pyrimidine-2-carbohydrazide (1.2 equiv) in dry DMF.", "- Add triethylamine (2.0 equiv) dropwise to the reaction mixture while stirring at room temperature.", "- Heat the reaction mixture at 80°C for 4 hours.", "- Cool the reaction mixture to room temperature and pour it into ice-cold water.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Synthesis of 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid:", "- Dissolve 2-fluorobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.", "- Add sodium ethoxide (1.2 equiv) to the reaction mixture and heat it at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify it with dilute hydrochloric acid.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine (1.0 equiv) and 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1.2 equiv) in dry DMF.", "- Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir it at room temperature for 4 hours.", "- Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "- Wash the precipitate with water and recrystallize it from ethanol to obtain the final product." ] } | |
CAS番号 |
1396785-11-7 |
製品名 |
3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
分子式 |
C22H17FN6O5S |
分子量 |
496.47 |
IUPAC名 |
3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H17FN6O5S/c23-18-5-2-1-4-14(18)13-29-20(31)17(12-26-22(29)32)19(30)27-15-6-8-16(9-7-15)35(33,34)28-21-24-10-3-11-25-21/h1-12H,13H2,(H,26,32)(H,27,30)(H,24,25,28) |
InChIキー |
VHPMTQOAWREZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)




![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2894176.png)

![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)


